Cyclohexanone, 2-(1-hydroxy-1,2-dimethylpropyl)-
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Overview
Description
Cyclohexanone, 2-(1-hydroxy-1,2-dimethylpropyl)- is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is a derivative of cyclohexanone, featuring a hydroxy group and a dimethylpropyl group attached to the cyclohexanone ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(1-hydroxy-1,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and alkyl halides or acid chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary alcohols .
Scientific Research Applications
Cyclohexanone, 2-(1-hydroxy-1,2-dimethylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(1-hydroxy-1,2-dimethylpropyl)- involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-hydroxy-: A similar compound with a hydroxy group attached to the cyclohexanone ring.
2-(1-Cyclohexenyl)cyclohexanone: Another derivative of cyclohexanone with a cyclohexenyl group.
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(2-hydroxy-3-methylbutan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20O2/c1-8(2)11(3,13)9-6-4-5-7-10(9)12/h8-9,13H,4-7H2,1-3H3 |
InChI Key |
ICEXARVMRQGYBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1CCCCC1=O)O |
Origin of Product |
United States |
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